3-methyl-N-(2-methylpropyl)-4-nitroaniline

Description

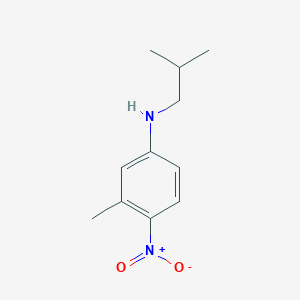

3-Methyl-N-(2-methylpropyl)-4-nitroaniline is a substituted aromatic amine with a nitro group at the para position (C4), a methyl group at the meta position (C3), and an isobutyl (2-methylpropyl) group attached to the nitrogen atom. Its molecular structure imparts unique physicochemical properties, including reduced solubility in polar solvents due to the hydrophobic isobutyl group and altered electronic effects from the electron-withdrawing nitro and electron-donating methyl substituents.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-methyl-N-(2-methylpropyl)-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-12-10-4-5-11(13(14)15)9(3)6-10/h4-6,8,12H,7H2,1-3H3 |

InChI Key |

ZVZQEWDAGDPBBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-methylpropyl)-4-nitroaniline typically involves the nitration of 3-methyl-N-(2-methylpropyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the aniline group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 3-methyl-N-(2-methylpropyl)-4-nitroaniline can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced to form 3-methyl-N-(2-methylpropyl)-4-aminobenzene using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution reactions.

Major Products Formed:

Reduction: 3-methyl-N-(2-methylpropyl)-4-aminobenzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-methyl-N-(2-methylpropyl)-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic amines and nitro compounds.

Industry: Used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with target molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-Nitroaniline (4-NA)

- Key Differences : The absence of methyl and isobutyl groups in 4-NA results in higher polarity and solubility in water compared to the target compound.

- Reactivity: 4-NA is widely used as a model substrate in catalytic reduction studies (e.g., with Fe3O4-MWCNTs@PEI-Ag nanocatalysts or NaBH4 with Cu nanoparticles). Its unhindered structure allows faster reduction kinetics compared to bulkier derivatives .

- Proton Affinity : Lower than 4-fluoroaniline due to the strong electron-withdrawing nitro group .

1-Isopropyl-4-Methyl-2-Nitroaniline

- Structure : Nitro group at C2, methyl at C4, and isopropyl substitution on the amine.

- Key Differences : The ortho nitro group introduces steric hindrance and electronic effects distinct from the para-nitro configuration in the target compound.

- Applications : Used in benzimidazole synthesis via nitro group reduction and cyclization .

2,6-Dinitro-N,N-Dipropyl-4-(Trifluoromethyl)Aniline

- Structure : Multiple electron-withdrawing groups (two nitro, one trifluoromethyl) and dipropyl substitution on the amine.

- Key Differences : The trifluoromethyl and dinitro groups significantly reduce basicity and increase reactivity in electrophilic substitution reactions. This compound is used as a herbicide due to its stability and strong electron-withdrawing effects .

Physicochemical Properties

*Inference: The isobutyl group may donate electrons via induction, slightly increasing basicity compared to 4-NA, though the nitro group counteracts this effect.

Reactivity in Reduction Reactions

- Target Compound : Steric hindrance from the isobutyl group may slow reduction kinetics compared to 4-NA. The methyl group at C3 could slightly deactivate the ring, further reducing reactivity .

- 4-NA: Rapidly reduced to p-phenylenediamine under catalytic conditions (e.g., ZVI or Ag nanocomposites) .

- 1-Isopropyl-4-Methyl-2-Nitroaniline : Ortho nitro positioning likely reduces reduction efficiency due to steric and electronic effects .

Biological Activity

3-methyl-N-(2-methylpropyl)-4-nitroaniline is an organic compound belonging to the nitroaniline family, characterized by a nitro group and an aniline structure. Its unique molecular formula and molecular weight of 208.26 g/mol suggest potential applications across various fields, particularly in pharmaceuticals and organic synthesis. This article reviews its biological activity, including mechanisms of action, toxicity, and comparative analyses with related compounds.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 208.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Antimicrobial Activity : Nitro groups are known to enhance the reactivity of compounds, making them effective against certain microbial strains. The presence of both methyl and propyl groups may influence the solubility and permeability of the compound through biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Potential to modulate inflammatory responses by inhibiting specific pathways.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with early results indicating possible efficacy.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-4-nitroaniline | Methyl group at position 2; nitro at position 4 | Lacks propyl group; simpler structure |

| 3-Methyl-4-nitroaniline | Methyl group at position 3; nitro at position 4 | No alkyl substitution on nitrogen |

| N,N-Dimethyl-4-nitroaniline | Dimethyl substitution on nitrogen; nitro at position 4 | More steric hindrance due to dimethyl groups |

| 4-Chloro-3-methylaniline | Chlorine substituent at position 4; methyl at position 3 | Different halogen substituent affecting reactivity |

The presence of both a methyl and a propyl group on the nitrogen atom distinguishes this compound from its analogs, potentially influencing its solubility, reactivity, and biological activity compared to simpler derivatives.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial activity of various nitroanilines against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with bulky substituents (like propyl) tended to exhibit enhanced activity due to improved membrane penetration.

- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 20 µM, suggesting potential as an anticancer agent. The mechanism appears linked to the generation of reactive oxygen species (ROS) leading to cell death .

Toxicity Profile

The toxicity of nitroanilines has been a concern due to their potential to form reactive metabolites. Evaluations indicate that while low concentrations may exhibit therapeutic effects, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Continuous monitoring and further studies are essential for establishing safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.